Deoliosyl-3C-|A-L-digitoxosyl-MTM

Apoptosis Breast Cancer Mithramycin Analog

Deoliosyl-3C-α-L-digitoxosyl-MTM (CAS 1009637-75-5) is a polyketide glycoside of the aureolic acid antibiotic family, generated through combinatorial biosynthesis in Streptomyces argillaceus. It is one of four novel mithramycin (MTM) derivatives (compounds 1–4) produced via overexpression of the NDP-activated L-digitoxose biosynthetic pathway, possessing a unique sugar decoration pattern not found in the parent mithramycin.

Molecular Formula C52H76O24
Molecular Weight 1085.1 g/mol
Cat. No. B12413358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoliosyl-3C-|A-L-digitoxosyl-MTM
Molecular FormulaC52H76O24
Molecular Weight1085.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O
InChIInChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20-,21-,22+,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1
InChIKeyCFCUWKMKBJTWLW-ALHYKVOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoliosyl-3C-α-L-digitoxosyl-MTM – A Structurally Defined Mithramycin Analog for Glycosylation-Dependent Activity Studies


Deoliosyl-3C-α-L-digitoxosyl-MTM (CAS 1009637-75-5) is a polyketide glycoside of the aureolic acid antibiotic family, generated through combinatorial biosynthesis in Streptomyces argillaceus [1]. It is one of four novel mithramycin (MTM) derivatives (compounds 1–4) produced via overexpression of the NDP-activated L-digitoxose biosynthetic pathway, possessing a unique sugar decoration pattern not found in the parent mithramycin [1]. The compound is commercially available as a research-grade biochemical for in vitro structure-activity relationship studies of DNA-binding antitumor antibiotics .

Why Generic Substitution Fails: Glycosylation Pattern Dictates Apoptotic Potency in Mithramycin Analogs


The antitumor activity of mithramycin analogs is exquisitely sensitive to the composition, stereochemistry, and linkage of their trisaccharide and disaccharide chains [1]. Subtle alterations, such as the incorporation of an L-digitoxose at position C instead of the native D-sugar, can reduce apoptotic induction by over 90% in ER+ breast cancer cells, as demonstrated by compound 2 relative to MTM [1]. Therefore, substituting Deoliosyl-3C-α-L-digitoxosyl-MTM with other in-class compounds without precise structural and functional validation risks invalidating experimental conclusions about the role of specific sugar moieties in DNA binding and transcription factor inhibition.

Quantitative Evidence Guide for Deoliosyl-3C-α-L-digitoxosyl-MTM Selection


Near-Complete Loss of Apoptotic Activity in ER-Positive MCF-7 Breast Cancer Cells Relative to Parent Mithramycin

Deoliosyl-3C-α-L-digitoxosyl-MTM (compound 2) induces only 3.9% apoptosis in MCF-7 cells at 15 μM, compared to 37.77% for the parent drug mithramycin under identical conditions [1]. This represents an approximately 10-fold reduction in apoptotic potency, establishing compound 2 as a near-inactive analog in ER+ breast cancer models [1].

Apoptosis Breast Cancer Mithramycin Analog

Marginal Activity Gain Over Parent Mithramycin in ER-Negative MDA-231 Cells, Contrasting with Potent Analogs

In ER-negative MDA-231 cells at 20 μM, compound 2 induces 6.46% apoptosis, a modest 2.5-fold increase over mithramycin (2.6%), but remains approximately 10-fold lower than the most potent analog, compound 1 (demycarosyl-3D-β-D-digitoxosyl-MTM), which induces 63.6% apoptosis [1]. This divergent activity profile across cell lines is unique among the four analogs [1].

Apoptosis Breast Cancer ER-Negative

L-Sugar Incorporation into the Trisaccharide Chain as the Structural Determinant of Diminished Bioactivity

Structural elucidation by 1H and 13C NMR revealed that compound 2 contains an L-digitoxose at position C of the trisaccharide chain, replacing the native sugar found in mithramycin [1]. This L-sugar incorporation shortens and distorts the trisaccharide chain, a structural alteration that correlates directly with the near-total loss of apoptotic activity in MCF-7 cells [1]. In contrast, compound 1, which retains the D-configuration at all sugar positions, shows enhanced activity (64.8%) [1].

Structure-Activity Relationship Glycosylation Mithramycin

Validated Negative Control Compound for Establishing Glycosylation-Selectivity Assay Windows

Across both ER+ and ER- breast cancer cell lines, compound 2 induces ≤6.46% apoptosis at the tested concentrations, providing a reliably low-activity baseline compared to mithramycin (up to 37.77%) and the most active analog, compound 1 (up to 64.8%) [1]. This consistently low signal makes it suitable as a negative control for validating assay sensitivity and specificity in apoptosis-based screening campaigns [1][2].

Negative Control Assay Validation Drug Screening

Optimal Application Scenarios for Deoliosyl-3C-α-L-digitoxosyl-MTM in Research and Industrial Settings


Structure-Activity Relationship (SAR) Studies of Aureolic Acid DNA-Binding Agents

Deoliosyl-3C-α-L-digitoxosyl-MTM serves as a structurally defined SAR probe with a known L-sugar stereochemical alteration at position C, enabling researchers to systematically map the contribution of individual sugar moieties to DNA binding affinity and transcription factor inhibition [1]. Its 10-fold reduction in apoptotic activity relative to mithramycin provides a clear functional readout for assessing the impact of trisaccharide chain modification on target engagement.

Negative Control for Apoptosis-Based Anticancer Compound Screening

With ≤6.46% apoptosis induction across both ER+ and ER- breast cancer cell lines at pharmacologically relevant concentrations (15–20 μM), this compound provides a well-characterized low-activity reference standard for validating TUNEL assay sensitivity, establishing signal-to-noise ratios, and defining activity thresholds in high-throughput screening campaigns for mithramycin analogs [1].

Mechanistic Studies of Glycosylation-Dependent Sp1 Transcription Factor Inhibition

Mithramycin is a known selective Sp1 inhibitor. Because compound 2 retains the tricyclic aglycone core but lacks apoptosis-inducing activity, it can be used as a matched-pair comparator in DNA-binding and transcription reporter assays to disentangle Sp1 inhibition from downstream apoptotic effects, thereby clarifying the role of sugar moieties in target engagement vs. functional cytotoxicity [1][2].

Comparator Standard for Evaluating Next-Generation Mithramycin Analogs with Improved Therapeutic Window

In medicinal chemistry programs aimed at developing mithramycin derivatives with reduced toxicity or enhanced selectivity, compound 2 provides a benchmark for the lower limit of antitumor activity. Its structural and functional characterization allows for benchmarking of newly synthesized analogs against a known low-activity reference, facilitating the identification of compounds that improve upon both mithramycin and its less active derivatives [1].

Quote Request

Request a Quote for Deoliosyl-3C-|A-L-digitoxosyl-MTM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.